Benzoic acid, 4-[(1-oxododecyl)oxy]-
Overview
Description
Benzoic acid, 4-[(1-oxododecyl)oxy]-, also known as 4-(dodecanoyloxy)benzoic acid or lauryl benzoate, is an organic compound with the molecular formula C19H28O3. It is commonly used in the synthesis of various organic compounds due to its unique chemical properties.
Scientific Research Applications
Applications in Catalysis and Synthesis
Meta-C–H Functionalization of Benzoic Acid Derivatives Benzoic acids are pivotal in forming drug molecules and natural products. A study detailed a protocol for meta-C–H olefination of benzoic acid derivatives, highlighting its potential for step-economical organic synthesis. The process used molecular oxygen as the terminal oxidant and could also execute meta-C–H acetoxylation, which is valuable for further transformations at the meta-position (Li et al., 2016).
Electrochemical Aromatic Hydroxylation An electroanalytical study on the oxidation of benzoic acid by electrolysis revealed insights into oxidation kinetics and hydroxylated product formation. The investigation proposed a kinetic model explaining the organic consumption rates and the interaction of HO radicals with the anode surface, providing a scientific foundation for understanding the electrochemical behavior of benzoic acid derivatives (Oliveira et al., 2012).
Applications in Material Science
Synthesis of Highly Substituted Isocoumarins Benzoic acids have been utilized in synthesizing highly substituted isocoumarin derivatives through regioselective C–H bond cleavage under rhodium catalysis. These isocoumarins are of interest due to their unique biological properties, marking the importance of benzoic acid derivatives in synthesizing biologically relevant compounds (Unoh et al., 2013).
Crystal Structure and Theoretical Calculation A study detailed the crystal structure of a new organic compound involving 4,4'-oxybis(benzoic acid), offering insights into its crystallization in the orthorhombic system. The theoretical investigation provided detailed information about the compound's atomic charges and natural bond orbital, contributing significantly to the understanding of its structural properties (Hu, 2013).
properties
IUPAC Name |
4-dodecanoyloxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-10-11-18(20)23-17-14-12-16(13-15-17)19(21)22/h12-15H,2-11H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLIYCDGSKTGKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464551 | |
Record name | Benzoic acid, 4-[(1-oxododecyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-[(1-oxododecyl)oxy]- | |
CAS RN |
56670-30-5 | |
Record name | Benzoic acid, 4-[(1-oxododecyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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